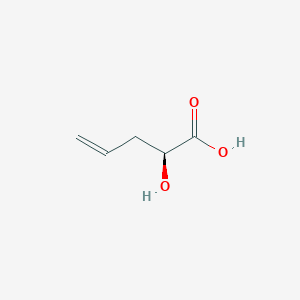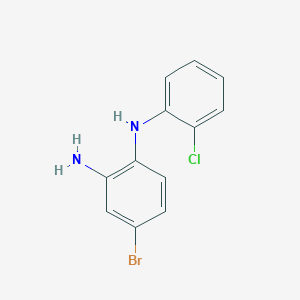
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H10BrClN2. It is a derivative of benzene, featuring both bromine and chlorine substituents, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-N-(2-chlorophenyl)benzene-1,2-diamine using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under conditions that favor nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,2-diaminobenzene: Similar in structure but lacks the chlorine substituent.
4-bromo-N1-methyl-benzene-1,2-diamine dihydrochloride: Contains a methyl group instead of the 2-chlorophenyl group.
4-bromo-1-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of the 2-chlorophenyl group.
Properties
Molecular Formula |
C12H10BrClN2 |
|---|---|
Molecular Weight |
297.58 g/mol |
IUPAC Name |
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H10BrClN2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 |
InChI Key |
ZHDDEICEOYBCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



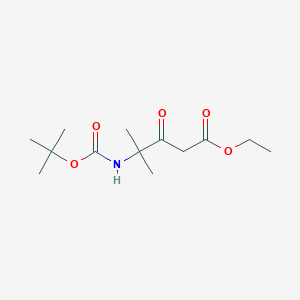

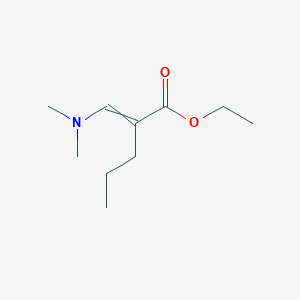

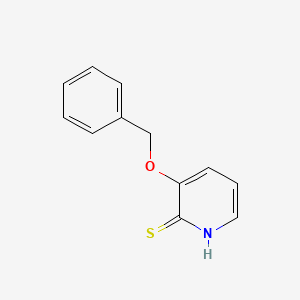
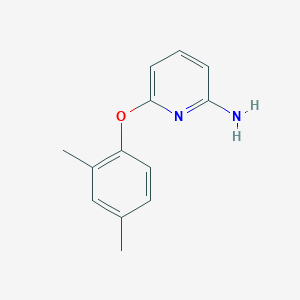
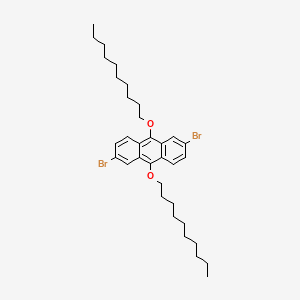
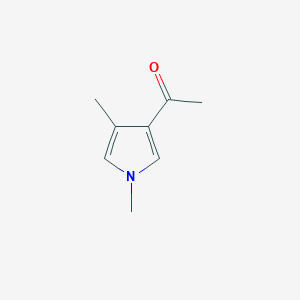
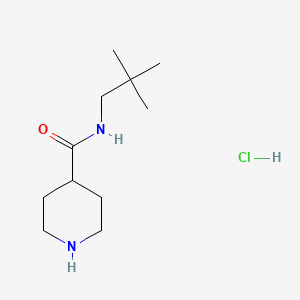
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
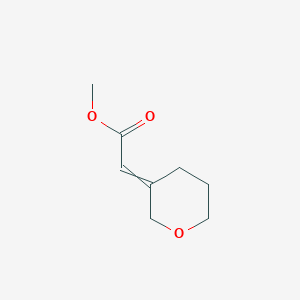
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
